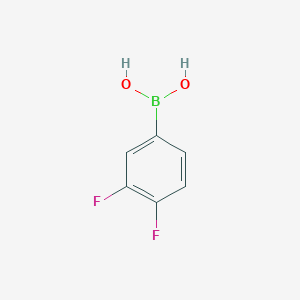

3,4-Difluorophenylboronic acid

説明

特性

IUPAC Name |

(3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGYQBHKEWWTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370228 | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168267-41-2 | |

| Record name | (3,4-Difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in drug discovery and materials science, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions.

Core Data Presentation

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 168267-41-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BF₂O₂ | [1][2][3] |

| Linear Formula | F₂C₆H₃B(OH)₂ | [4] |

| Molecular Weight | 157.91 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 305-310 °C (lit.) | [1][2] |

| Boiling Point | 265.4±50.0 °C (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Room Temperature, Keep in a dark and dry place | [1] |

Applications in Research and Development

This compound is a versatile reagent with significant applications in various fields, most notably in pharmaceutical development and materials science.

Pharmaceutical Development

The difluorophenyl motif is a common feature in many biologically active compounds. The introduction of this group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including those with potential applications in oncology.[2] For instance, it is used in the synthesis of substituted 6-phenylpurine bases and nucleosides which have shown significant cytostatic activity.[1]

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful method for the synthesis of complex biaryl compounds. The fluorine atoms on the phenyl ring of this compound can influence the electronic properties of the molecule, which can affect the reactivity and outcome of the coupling reaction.[2]

Materials Science

The unique electronic and photophysical properties of fluorinated organic compounds make them attractive for applications in materials science. This compound is used as a precursor in the synthesis of advanced materials such as liquid crystals and polymers.[6]

Experimental Protocols

The following section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aryl halide and a difluorophenylboronic acid. While this protocol is for a closely related isomer, it serves as an excellent starting point for reactions with this compound, with the understanding that minor optimizations may be necessary for specific substrates.

Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound through the palladium-catalyzed cross-coupling of an aryl bromide with a difluorophenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.

-

Catalyst Addition: To a separate small vial, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and dissolve in a small amount of the degassed dioxane. Add this catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.

Caption: A flowchart of the key steps in a typical Suzuki-Miyaura coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

The Strategic Role of 3,4-Difluorophenylboronic Acid in Advanced Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and properties of 3,4-Difluorophenylboronic acid. This document outlines its critical role as a versatile building block in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science applications.

Core Compound Specifications

This compound is a key organoboron compound utilized in a variety of synthetic transformations. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₆H₅BF₂O₂ | [1] |

| Molecular Weight | 157.91 g/mol | [1] |

| CAS Number | 168267-41-2 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 305-310 °C (lit.) | [1] |

| Synonyms | 3,4-Difluorobenzeneboronic acid | [1] |

Pivotal Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this reaction fundamental in drug discovery and development.[1][2][3] The fluorine substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting compounds.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

References

An In-Depth Technical Guide to 3,4-Difluorophenylboronic Acid for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and practical applications of 3,4-Difluorophenylboronic acid, a key building block in modern organic synthesis.

Introduction

This compound is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility primarily stems from its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing the compound's reactivity and influencing the biological and physical characteristics of the resulting products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its applications.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] It is valued for its stability and enhanced reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 168267-41-2 | [1] |

| Molecular Formula | C₆H₅BF₂O₂ | [1] |

| Molecular Weight | 157.91 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 305-310 °C (lit.) | [1] |

| Solubility | Soluble in methanol and other polar organic solvents. | [1] |

| Stability | Stable under recommended storage conditions (room temperature, dry). May form anhydrides. | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the boronic acid functional group and the electron-withdrawing nature of the difluorinated phenyl ring.

Suzuki-Miyaura Cross-Coupling: The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] It serves as an effective nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates to form biaryl structures. The fluorine substituents can enhance the rate and efficiency of the transmetalation step in the catalytic cycle.

Other Reactions: Beyond Suzuki coupling, this compound can participate in other transformations, including:

-

Chan-Lam Coupling: Reaction with N-H or O-H containing compounds to form C-N or C-O bonds.

-

Liebeskind-Srogl Cross-Coupling: Thioester cross-coupling reactions.

-

Formation of Boronate Esters: Reaction with diols to form cyclic boronate esters, which can be used as protecting groups or as alternative coupling partners in modified Suzuki reactions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a general procedure for the synthesis of fluorinated arylboronic acids.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Assemble the apparatus under an inert atmosphere (nitrogen or argon). Add a crystal of iodine and a small amount of anhydrous diethyl ether or THF. Gently warm the flask to initiate the reaction. Add a solution of 1-bromo-3,4-difluorobenzene (1.0 equivalent) in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Boration: In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula transfer while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hot ethanol and water or ethyl acetate and hexanes.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add the aryl halide/triflate (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

References

An In-depth Technical Guide to the Applications of 3,4-Difluorophenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics to the resulting products. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions, its application in the synthesis of bioactive molecules, and detailed experimental protocols for key transformations.

Core Applications in Organic Synthesis

The primary application of this compound lies in its use as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boronic acid, making it an excellent substrate for a variety of coupling processes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the 3,4-difluorophenyl moiety and various aryl, heteroaryl, or vinyl halides and triflates.[1][2] This reaction is a cornerstone in the synthesis of fluorinated biaryls, a structural motif frequently found in medicinally active compounds and advanced materials.[2]

Key Features:

-

Enhanced Reactivity: The difluoro substitution pattern on the phenyl ring increases the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle.

-

Versatility: It can be coupled with a wide range of organic halides and triflates, including those bearing various functional groups.

-

Access to Fluorinated Biaryls: This reaction provides a direct and efficient route to biaryl compounds containing the 3,4-difluorophenyl group, which can improve metabolic stability and binding affinity in drug candidates.

Experimental Protocols and Data:

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 88 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 4 | 95 |

Table 2: Suzuki-Miyaura Coupling with Heteroaryl Halides

| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 85 |

| 3-Bromothiophene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 91 |

| 2-Chloropyrazine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 78 |

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3',4'-difluorobiphenyl

A mixture of 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-methoxy-3',4'-difluorobiphenyl as a white solid.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds.[3][4] this compound can be coupled with amines, anilines, and phenols in the presence of a copper catalyst to yield the corresponding N- or O-arylated products.[3] This reaction is often carried out under milder conditions than the analogous Buchwald-Hartwig amination and can be performed in the presence of air.[4]

Table 3: Chan-Lam N-Arylation with Amines and Anilines

| Amine/Aniline | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | rt | 48 | 75 |

| Morpholine | CuI (10) | DMAP | Cs₂CO₃ | DMF | 100 | 24 | 68 |

| p-Toluidine | Cu(OAc)₂ (10) | - | Pyridine | CH₂Cl₂ | rt | 48 | 82 |

Detailed Experimental Protocol: Synthesis of N-(3,4-Difluorophenyl)aniline

To a solution of aniline (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL) is added copper(II) acetate (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature in an open flask for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to give N-(3,4-difluorophenyl)aniline as a pale yellow oil.

Nickel-Catalyzed Synthesis of Diaryl- and Fluorodiarylmethanols

This compound can also participate in nickel-catalyzed additions to aldehydes to form diaryl- or in this case, fluorodiarylmethanols. This reaction provides an alternative to the use of organomagnesium or organolithium reagents for the synthesis of these valuable intermediates.

Table 4: Nickel-Catalyzed Addition to Aldehydes

| Aldehyde | Nickel Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxybenzaldehyde | NiCl₂(dppp) (10) | - | K₃PO₄ | Toluene | 80 | 24 | 78 |

| Benzaldehyde | Ni(acac)₂ (10) | PCy₃ (20) | K₂CO₃ | Dioxane | 100 | 18 | 72 |

| 4-Chlorobenzaldehyde | NiCl₂(dme) (10) | - | CsF | THF | 60 | 36 | 65 |

Detailed Experimental Protocol: Synthesis of (3,4-Difluorophenyl)(4-methoxyphenyl)methanol

A mixture of 4-methoxybenzaldehyde (1.0 mmol), this compound (1.5 mmol), [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.1 mmol), and potassium phosphate (2.0 mmol) in toluene (5 mL) is stirred under an argon atmosphere at 80°C for 24 hours. After cooling, the reaction is quenched with 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired diarylmethanol.

Applications in the Synthesis of Bioactive Molecules

The 3,4-difluorophenyl moiety is a common structural feature in many biologically active compounds due to the favorable properties conferred by the fluorine atoms.

Kinase Inhibitors: The Case of Bosutinib

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.[4][5] The synthesis of bosutinib involves a key step where a substituted quinoline core is coupled with an aniline derivative. While the final molecule does not contain the 3,4-difluorophenyl group, related kinase inhibitors often incorporate this moiety to enhance their biological activity. The general synthetic strategies employed for bosutinib are illustrative of how this compound can be used to introduce fluorinated aryl groups in the synthesis of complex drug molecules.

Agrochemicals: The Example of Bixafen

Bixafen is a fungicide that contains a 3',4'-dichloro-5-fluorobiphenyl-2-amine core.[6] The synthesis of this key intermediate can be achieved through a Suzuki-Miyaura coupling reaction. Although the commercial synthesis may vary, a plausible laboratory-scale synthesis would involve the coupling of a suitably substituted aniline with a dichlorofluorophenylboronic acid. This highlights the importance of fluorinated boronic acids in the agrochemical industry.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a representative experimental workflow involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General scheme of the Chan-Lam coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is an indispensable reagent in organic synthesis, offering a reliable and efficient means of introducing the 3,4-difluorophenyl moiety into a wide array of organic molecules. Its primary application in Suzuki-Miyaura cross-coupling has been instrumental in the development of new pharmaceuticals and agrochemicals. Furthermore, its utility in Chan-Lam coupling and nickel-catalyzed additions broadens its synthetic potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field, facilitating the design and execution of synthetic routes to novel and complex fluorinated compounds. The continued exploration of the reactivity of this compound is expected to lead to further innovations in organic and medicinal chemistry.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

The Strategic Incorporation of 3,4-Difluorophenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3,4-difluorophenylboronic acid has garnered significant attention. Its utility as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3,4-difluorophenyl moiety into a wide range of organic molecules. This structural motif has proven to be instrumental in enhancing the efficacy of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The electron-withdrawing nature of the fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a coveted component in the medicinal chemist's toolbox.[1][2] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors, detailed experimental protocols, and an exploration of the signaling pathways influenced by the resulting compounds.

The Role of the 3,4-Difluorophenyl Moiety in Drug Design

The 3,4-difluorophenyl group imparts several advantageous properties to drug candidates. The carbon-fluorine bond is exceptionally strong, which can sterically shield metabolically susceptible positions on the aromatic ring, thereby enhancing metabolic stability and increasing the drug's half-life. Furthermore, the introduction of fluorine atoms can significantly alter the acidity and basicity of nearby functional groups, which can in turn modulate a molecule's binding affinity and selectivity for its target protein. The lipophilicity of a drug candidate is another critical parameter that can be fine-tuned by the inclusion of fluorine, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Applications in Kinase Inhibitor Development

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The 3,4-difluorophenyl moiety has been successfully incorporated into a number of potent and selective kinase inhibitors, targeting key players in oncogenic signaling cascades.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a variety of tumors. The development of TRK inhibitors has therefore become a significant therapeutic strategy. Several pyrazolo[3,4-b]pyridine derivatives incorporating a difluorophenyl moiety have been synthesized and evaluated for their TRKA kinase inhibitory activity.

Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Inhibitors

Mitogen-activated protein kinase kinase 4 (MKK4) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and apoptosis. The difluorophenyl moiety has been explored in the context of MKK4 inhibitors, with structure-activity relationship (SAR) studies revealing the importance of the fluorine substitution pattern for inhibitory potency.

Akt (Protein Kinase B) Inhibitors

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. The development of selective Akt inhibitors is therefore a promising avenue for cancer therapy. The compound Hu7691, a potent and selective Akt inhibitor, features a 3,4-difluorophenyl group, which has been shown to be crucial for its activity and selectivity.[3]

Quantitative Data on Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected compounds containing the 3,4-difluorophenyl moiety against their respective kinase targets.

| Compound ID | Target Kinase | R Group | IC50 (nM) | Reference |

| C03 | TRKA | 2,5-difluorophenyl | 56 | [4] |

| C09 | TRKA | 2-chloro-5-fluorophenyl | 57 | [4] |

| C10 | TRKA | 2-fluoro-5-methylphenyl | 26 | [4] |

| A11 | TRKA | 2,5-difluorophenyl | 178 | [4] |

| BI-D1870 Analog (14) | MKK4 | 3-fluorophenyl | 911 | [5] |

| BI-D1870 | MKK4 | 3,4-difluorophenyl | 707 | [5] |

| Hu7691 (B5) | Akt1 | 3,4-difluorophenyl | 4.0 | [3] |

| Hu7691 (B5) | Akt2 | 3,4-difluorophenyl | 97.5 | [3] |

| Hu7691 (B5) | Akt3 | 3,4-difluorophenyl | 28 | [3] |

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling for the Preparation of a 3,4-Difluorophenyl-Containing Intermediate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary method for incorporating the 3,4-difluorophenyl moiety. The following is a representative protocol for the synthesis of a biaryl compound using this compound.

Materials:

-

Aryl halide (e.g., 4-bromopyridine hydrochloride, 1.0 eq)

-

This compound (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask is added the aryl halide, this compound, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

1,4-Dioxane and water are added to the flask.

-

Palladium(II) acetate and triphenylphosphine are added, and the mixture is degassed with the inert gas for a further 10 minutes.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Biological Assay: In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method for determining the in vitro inhibitory activity of a compound against Akt kinase.

Materials:

-

Recombinant human Akt1, Akt2, or Akt3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration near the Kₘ for the specific Akt isoform)

-

Peptide substrate (e.g., Crosstide)

-

Test compound (e.g., Hu7691) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 2 µL of the diluted Akt enzyme solution to each well.

-

To initiate the kinase reaction, add 2 µL of a substrate and ATP mixture in kinase buffer. The final reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

Visualization of a Relevant Signaling Pathway

The MKK4-JNK signaling pathway is a critical cascade involved in the cellular response to stress. The following diagram illustrates the key components of this pathway.

Caption: The MKK4/7-JNK Signaling Pathway.

Conclusion

This compound is an indispensable building block in modern medicinal chemistry, enabling the synthesis of complex molecules with enhanced pharmacological properties. Its prominent role in the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases underscores its significance. The strategic introduction of the 3,4-difluorophenyl moiety, facilitated by robust synthetic methodologies such as the Suzuki-Miyaura cross-coupling, allows for the fine-tuning of drug candidates to achieve desired therapeutic profiles. As our understanding of disease biology continues to evolve, the demand for novel and effective small molecule therapeutics will undoubtedly fuel the continued exploration and application of this versatile fluorinated reagent in the pursuit of innovative medicines.

References

An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-difluorophenylboronic acid. While specific quantitative stability data for this compound is not extensively available in published literature, this document outlines its general stability profile based on the known behavior of fluorinated arylboronic acids. Furthermore, it details the primary degradation pathways and provides robust experimental protocols for researchers to conduct their own stability assessments.

Core Concepts in Boronic Acid Stability

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall shelf life. Understanding these pathways is crucial for proper handling and storage.

Key Degradation Pathways:

-

Protodeboronation: This is a significant degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture and can be influenced by pH.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. The fluorine substituents on the phenyl ring of this compound are expected to confer a degree of enhanced stability against oxidation compared to non-fluorinated analogs.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine. This is often a reversible process upon exposure to water.

The following diagram illustrates these primary degradation pathways.

Caption: Primary degradation pathways for arylboronic acids.

Stability Profile and Storage Conditions

Based on available safety data sheets and general chemical principles for fluorinated arylboronic acids, the following tables summarize the qualitative stability and recommended storage conditions for this compound.

Table 1: Qualitative Stability Summary

| Condition | Stability Profile |

| Thermal | Generally stable at room temperature. High temperatures can accelerate degradation. |

| Light | Should be protected from light to prevent potential photolytic degradation. |

| Moisture/Humidity | Sensitive to moisture, which can promote protodeboronation and boroxine re-equilibration. |

| Air/Oxygen | Susceptible to oxidation, although the electron-withdrawing fluorine atoms offer some protection. |

| pH | Stability is pH-dependent, with protodeboronation rates varying in acidic or basic aqueous solutions. |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (2-8°C for long-term storage is also a common recommendation). Some suppliers suggest -20°C.[1] | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |

| Container | Keep in a tightly sealed, opaque container. | Protects from moisture, air, and light. |

| Environment | Store in a dry, well-ventilated area. | Prevents hydrolysis and degradation from humidity. |

| Incompatibilities | Avoid strong oxidizing agents. | Prevents oxidative degradation. |

| Solvents for Storage | Not recommended for long-term storage in solution. If necessary, use a dry, aprotic solvent. | Minimizes solvent-mediated degradation such as hydrolysis. |

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation products.

The following diagram outlines a general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol for a Forced Degradation Study

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

Table 3: Forced Degradation Experimental Parameters

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temp. & 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp. & 60°C | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 24, 48, 72 hours |

| Thermal (Solid) | - | 60°C | 7 days |

| Thermal (Solution) | In a suitable solvent (e.g., Acetonitrile) | 60°C | 72 hours |

| Photostability | ICH Q1B guidelines (Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter) | Ambient | As per guidelines |

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the neat compound.

-

Stress Application:

-

For hydrolysis , mix the stock solution with the acidic or basic solution and incubate at the specified temperatures. At each time point, withdraw an aliquot and neutralize it before analysis.

-

For oxidation , mix the stock solution with the hydrogen peroxide solution and keep it at room temperature.

-

For thermal stress , place the solid compound and a solution in an oven at the specified temperature.

-

For photostability , expose the solid compound and a solution to a light source that meets ICH Q1B requirements. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a validated stability-indicating HPLC method (see Protocol 3.2).

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Identify and quantify any degradation products.

-

Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Protocol for a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

Table 4: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity. |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B over 20 minutes). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Methodology:

-

Method Development: Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and any peaks from degradation products or formulation excipients.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Specificity: Demonstrate that the method can resolve the parent compound from its degradation products by analyzing stressed samples.

-

-

Analysis of Stability Samples: Use the validated method to analyze the samples from the forced degradation study.

Conclusion

This compound is a valuable reagent that is generally stable under standard ambient conditions when properly stored. The primary stability concerns are exposure to moisture, oxygen, and light. For optimal shelf life and performance, it is imperative to store the compound in a tightly sealed, opaque container under an inert atmosphere and in a dry environment. For applications requiring stringent control over purity and impurity profiles, it is highly recommended that researchers perform their own stability assessments under conditions that mimic their intended use. The protocols outlined in this guide provide a robust framework for such evaluations.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3,4-Difluorophenylboronic acid. It also includes an overview of its applications in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the development of novel pharmaceuticals and advanced materials.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168267-41-2 | [1][2] |

| Molecular Formula | C₆H₅BF₂O₂ | [1][2] |

| Molecular Weight | 157.91 g/mol | [1][2] |

| Melting Point | 289 - 290 °C | [3] |

| Boiling Point | 265.4 ± 50.0 °C (Predicted) | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in Methanol | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are skin, eye, and respiratory irritation.

| Hazard Category | Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store in a cool place, preferably refrigerated.

-

Store locked up.[1]

-

Incompatible materials to avoid are strong oxidizing agents.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[1]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of fluorinated biaryl compounds.[5][6] These compounds are of significant interest in pharmaceutical development and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[5]

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of a Fluorinated Biaryl (Adapted)

The following is a general, adapted protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Researchers should optimize the conditions for their specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromophenol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0 eq.).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated biaryl.

Conclusion

This compound is a valuable but hazardous chemical that requires strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely handle this compound and effectively utilize it in the synthesis of novel fluorinated molecules for a wide range of applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Difluorophenylboronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[1][3] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids, the Suzuki-Miyaura coupling has become indispensable in academic and industrial research.[1][2]

3,4-Difluorophenylboronic acid is a particularly valuable building block in this context. The presence of the difluorophenyl motif is crucial in the development of pharmaceuticals and agrochemicals, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, the efficient coupling of this compound with various aryl and heteroaryl halides is of great interest to researchers in drug discovery and materials science.[6][7] This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) with this compound in the presence of a base.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[3]

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[3][8]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure

This protocol describes a general method for the coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrates used.

Materials and Reagents:

-

Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 mmol, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., Celite, silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of DMF and water, 4:1 v/v). The mixture should be sparged with the inert gas for 10-15 minutes to ensure it is thoroughly degassed.

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to the desired temperature (typically 70-110°C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated biaryl compound.

Experimental Workflow

The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: General laboratory workflow for the Suzuki-Miyaura coupling.

Data Presentation: Examples of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. The following table summarizes conditions from various studies involving fluorinated phenylboronic acids, providing a reference for protocol optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95% (Conversion)[7] |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95% (Conversion)[7] |

| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98% (Yield)[9] |

| Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ | CsF / Ag₂O | Dioxane | 80 | 2 | 93% (Yield)[10] |

| General Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | (General)[11] |

| General Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃ / PHOS | CsF | THF | RT | 12 | (General)[11] |

The Suzuki-Miyaura coupling provides a robust and highly efficient method for the synthesis of biaryl compounds incorporating the 3,4-difluorophenyl moiety. By following the detailed protocols and considering the comparative data presented, researchers can effectively synthesize these valuable compounds for applications in drug development, agrochemicals, and materials science. The choice of specific reagents and conditions can be tailored based on substrate reactivity and desired outcomes.

References

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl and heteroaryl structures containing the 3,4-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides detailed application notes and protocols for the selection of palladium catalysts and reaction conditions for the successful coupling of 3,4-difluorophenylboronic acid with various organic halides and triflates.

Catalyst and Ligand Selection: Key to Success

The choice of the palladium source and, critically, the ancillary ligand is paramount for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. For challenging substrates like polyfluorophenylboronic acids, which can be prone to protodeboronation, the catalyst system must be highly active to ensure rapid coupling.[1]

Palladium Precatalysts: Modern palladium precatalysts, which are air- and moisture-stable, are often preferred for their ease of use and the generation of a well-defined, highly active Pd(0) species in situ. Precatalysts based on biarylphosphine ligands have shown particular promise.[1][2]

Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For the coupling of fluorinated boronic acids, electron-rich and sterically bulky phosphine ligands are often the most effective. These ligands promote the formation of the active monoligated Pd(0) complex necessary for the oxidative addition of the aryl halide.[5]

Commonly Employed Ligand Classes:

-

Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered or electron-deficient partners.[6]

-

Trialkylphosphines: Highly electron-donating and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can be very effective, particularly for the coupling of aryl chlorides.[5][7][8][9]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors and form robust complexes with palladium, offering high catalytic activity and stability.[3]

Reaction Parameters: Optimization is Crucial

Beyond the catalyst system, the choice of base, solvent, and temperature significantly impacts the outcome of the coupling reaction.

-

Base: The base is required to activate the boronic acid for transmetalation.[10][11] Inorganic bases are commonly used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being frequent choices.[12][13] The strength and solubility of the base can influence the reaction rate and the extent of side reactions like protodeboronation.

-

Solvent: A variety of organic solvents can be employed, often in combination with water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), frequently with an aqueous phase to facilitate the dissolution of the inorganic base.[10][12][13]

-

Temperature: While many modern catalyst systems can operate at room temperature, heating is often necessary to drive the reaction to completion, particularly with less reactive coupling partners like aryl chlorides.[12][14] Optimization of the temperature is essential to balance reaction rate with potential substrate and catalyst decomposition.[10]

Data Presentation: Catalyst System Performance

The following table summarizes typical palladium catalyst systems and conditions that have been successfully employed for the Suzuki-Miyaura coupling of fluorinated arylboronic acids with various aryl halides. While specific data for this compound is compiled from general findings for similar substrates, these conditions provide a strong starting point for optimization.

| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | High | General knowledge from multiple sources |

| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | Dioxane/H₂O | 110 | Good to High | [1] |

| PdCl₂(dppf) | Aryl Iodide | K₂CO₃ | DMF/H₂O | 80 | High | General knowledge from multiple sources |

| Pd(PPh₃)₄ | Aryl Bromide | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High | [7] |

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | Cs₂CO₃ | Dioxane | RT - 80 | High | [5][8] |

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide or triflate (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the this compound, aryl halide, base, palladium catalyst, and ligand.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mandatory Visualization

Caption: Workflow for Palladium Catalyst Selection.

References

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]

- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. thermofishersci.in [thermofishersci.in]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Reactions with 3,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions using 3,4-difluorophenylboronic acid. The Suzuki reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3] The inclusion of the 3,4-difluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.[3][4]

A critical aspect of a successful Suzuki coupling is the judicious selection of the base and solvent system.[5] These conditions can dramatically impact reaction yield, selectivity, and the stability of the boronic acid, with electron-deficient substrates like this compound being particularly sensitive to protodeboronation.[5][6]

General Considerations for Base and Solvent Selection

The primary role of the base in the Suzuki reaction is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[2][7] The choice of base can influence the reaction rate and the prevalence of side reactions. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[1][2]

The solvent system must be capable of dissolving the various components of the reaction, including the organic substrates, the palladium catalyst, and the inorganic base.[2] Often, a mixture of an organic solvent and water is employed to achieve this.[8] Common organic solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like N,N-dimethylformamide (DMF).[2][9][10] Biphasic systems, particularly those combining an ethereal solvent with water, often yield excellent results by managing the stability of the electron-deficient boronic acid while promoting the formation of the active boronate.[5]

Experimental Data Summary

The following table summarizes various base and solvent conditions that have been successfully employed in Suzuki reactions with fluorinated phenylboronic acids. While not all examples use this compound specifically, these conditions provide a strong starting point for reaction optimization.

| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 75 | 1.7 | 98 | [11] |

| 3-Bromo-5-difluoromethoxy-4-fluorophenol | Arylboronic acid | Pd(dppf)Cl₂ (5.0) | K₂CO₃ or CsF (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | N/A | N/A | [1] |

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | (XPhos)Pd G2 (2.0) | K₃PO₄ (0.5 M aq.) | THF | RT | 0.5 | N/A | [12] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [9] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5.0) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 25-60 | [13] |

Experimental Protocols

Below are detailed protocols that can be adapted for the Suzuki coupling of this compound with various aryl halides.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point that can be optimized for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like (XPhos)Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or CsF) (2.0 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1, THF/water, or DMF/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).

-

Seal the vessel and replace the atmosphere with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

-

Add the degassed solvent system to the reaction vessel via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (typically between 70-110 °C) with vigorous stirring.[9][13]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Sonication-Enhanced Suzuki Coupling

This protocol, adapted from a procedure using 2,4-difluorophenylboronic acid, utilizes sonication to enhance the reaction rate.[11]

Materials:

-

Aryl halide (e.g., 5-bromosalicylic acid) (3.0 mmol, 1.0 equiv)

-

This compound (4.5 mmol, 1.5 equiv)

-

Palladium(II) chloride (PdCl₂) (0.03 mmol, 1.0 mol%)

-

Potassium carbonate (K₂CO₃) aqueous solution (6% mass concentration, 10 mL)

-

N,N-Dimethylformamide (DMF) and deionized water (1:1 v/v)

-

Hydrochloric acid solution

-

Ultrasonic bath

Procedure:

-

Disperse the palladium catalyst (0.03 mmol) in a 1:1 mixture of DMF and deionized water (14 mL total volume) in a reaction vessel using an ultrasonic bath for 10 minutes at 20 °C.[11]

-

Sequentially add the aryl halide (3.0 mmol) and this compound (4.5 mmol) to the reaction mixture.[11]

-

Add 10 mL of a 6% aqueous solution of potassium carbonate.[11]

-

Place the reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 175 W) while maintaining the temperature at 75 °C for approximately 100 minutes.[11]

-

After the reaction is complete, separate any heterogeneous catalyst by vacuum filtration.

-

Acidify the filtrate to pH 2 by the incremental addition of hydrochloric acid solution, which should induce precipitation of the product.[11]

-

Collect the solid product by vacuum filtration, wash with deionized water, and dry in an oven.

Visualizations

The following diagrams illustrate the general workflow and logic of a Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into these structures can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4-Difluorophenylboronic acid is a versatile building block for introducing the 3,4-difluorophenyl motif, which is found in numerous bioactive compounds. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a highly efficient and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts make it an invaluable tool in synthetic chemistry.[2]

Significance of 3,4-Difluorobiaryl Moieties in Drug Discovery

The strategic placement of fluorine atoms on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution pattern, in particular, offers a unique combination of electronic and steric effects that can be exploited in drug design.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Binding Affinity: The electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bonding interactions with target proteins, potentially leading to enhanced binding affinity and potency.[3]

-

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the biaryl system, which can be critical for optimal interaction with a biological target.

Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is the most common and effective method for the synthesis of biaryl compounds using this compound. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

General Reaction Scheme:

-

Ar-X: Aryl halide (X = I, Br, Cl) or triflate (X = OTf)

-

(HO)2B-C6H3F2: this compound

-